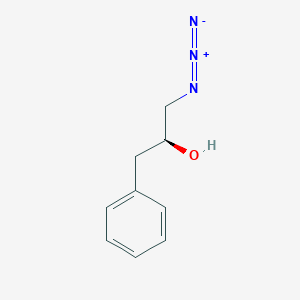

(2S)-1-azido-3-phenylpropan-2-ol

Beschreibung

(2S)-1-azido-3-phenylpropan-2-ol is a chiral organic compound that features a phenyl group, an azido group, and a hydroxyl group attached to a three-carbon chain

Eigenschaften

IUPAC Name |

(2S)-1-azido-3-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHIJATXQDZPO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azido-3-phenylpropan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with (S)-1-Phenyl-2-propanol, which is commercially available or can be synthesized from benzaldehyde and nitroethane.

Azidation: The hydroxyl group of (S)-1-Phenyl-2-propanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming (2S)-1-azido-3-phenylpropan-2-ol.

Industrial Production Methods

Industrial production of (2S)-1-azido-3-phenylpropan-2-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety, especially when handling azides, which can be hazardous.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-azido-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a solvent like water or ethanol.

Major Products

Reduction: (S)-1-Phenyl-3-amino-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cycloaddition: 1,2,3-Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound features an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Key Reactions Involving (2S)-1-azido-3-phenylpropan-2-ol

| Reaction Type | Description | Reagents/Conditions | Products |

|---|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO₄ or CrO₃ in acidic conditions | (2S)-1-azido-3-phenylpropanone |

| Reduction | Azido group reduced to amine | H₂ with Pd/C catalyst | (2S)-1-amino-3-phenylpropan-2-ol |

| Substitution | Hydroxyl group replaced with other functional groups | Thionyl chloride (SOCl₂) | Various substituted derivatives |

Applications in Organic Synthesis

(2S)-1-azido-3-phenylpropan-2-ol is utilized as a precursor in the synthesis of complex organic molecules. It plays a crucial role in producing pharmaceuticals and agrochemicals due to its ability to undergo click chemistry reactions, forming stable triazole linkages with alkynes .

Case Study: Synthesis of Triazole Derivatives

A study demonstrated the synthesis of chiral 1,4-disubstituted triazole derivatives from (2S)-1-azido-3-phenylpropan-2-ol using copper-catalyzed azide–alkyne cycloaddition. The reaction achieved high yields and selectivity, showcasing the compound's effectiveness as a building block for more complex structures .

Applications in Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly for antiviral and anticancer agents. Its azido group allows for bioconjugation techniques that facilitate the labeling of biomolecules, enhancing drug delivery systems .

Case Study: Antiviral Agent Development

Research has indicated that derivatives of (2S)-1-azido-3-phenylpropan-2-ol can be modified to create potent antiviral agents. The azido functionality enables the incorporation of the compound into larger molecular frameworks that exhibit biological activity against viral targets .

Industrial Applications

In addition to its research applications, (2S)-1-azido-3-phenylpropan-2-ol is used in the production of specialty polymers and materials with unique properties. Its reactivity allows for functionalization that can tailor materials for specific industrial uses .

Summary of Findings

The applications of (2S)-1-azido-3-phenylpropan-2-ol span across various fields, including:

- Organic Synthesis : As a precursor for complex organic molecules.

- Medicinal Chemistry : In drug development and bioconjugation.

- Industrial Uses : In specialty polymer production.

Wirkmechanismus

The mechanism of action of (2S)-1-azido-3-phenylpropan-2-ol depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can link different molecules together. This reaction is highly specific and efficient, making it valuable in various fields, including drug development and materials science.

Vergleich Mit ähnlichen Verbindungen

(2S)-1-azido-3-phenylpropan-2-ol can be compared with other azido alcohols and phenyl-substituted compounds:

(S)-1-Phenyl-2-azidoethanol: Similar structure but with a shorter carbon chain.

(S)-1-Phenyl-3-azido-2-butanol: Similar structure but with a longer carbon chain.

(S)-1-Phenyl-3-azido-2-propanamine: Similar structure but with an amine group instead of a hydroxyl group.

The uniqueness of (2S)-1-azido-3-phenylpropan-2-ol lies in its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.

Biologische Aktivität

(2S)-1-azido-3-phenylpropan-2-ol, a compound characterized by its azido functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (2S)-1-azido-3-phenylpropan-2-ol is C9H11N3O. Its structure features a chiral center, which contributes to its distinct biological activity. The presence of the azido group is particularly significant for its reactivity and interaction with biological systems.

The biological activity of (2S)-1-azido-3-phenylpropan-2-ol is primarily attributed to its interactions with various biomolecules. The azido group can participate in click chemistry reactions, making it a useful tool in bioconjugation and drug development.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with adrenergic receptors, similar to other phenylpropanolamine derivatives, influencing neurotransmitter release and signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific hydrolases | |

| Antioxidant Activity | Moderate antioxidant properties | |

| Cytotoxicity | Variable effects on cancer cell lines |

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects of (2S)-1-azido-3-phenylpropan-2-ol on carbohydrate-hydrolyzing enzymes, researchers found that the compound significantly reduced enzyme activity at micromolar concentrations. This suggests potential applications in managing conditions related to carbohydrate metabolism.

Case Study 2: Antioxidant Properties

Another research effort highlighted the antioxidant capabilities of (2S)-1-azido-3-phenylpropan-2-ol. The compound demonstrated a capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Pharmacokinetics

The pharmacokinetic profile of (2S)-1-azido-3-phenylpropan-2-ol remains underexplored. However, similar compounds suggest that it may undergo hepatic metabolism involving cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.

Safety and Toxicology

Preliminary toxicity studies indicate that (2S)-1-azido-3-phenylpropan-2-ol exhibits a dose-dependent response in cellular models. At higher concentrations, cytotoxic effects were noted, emphasizing the need for careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.